molecular formula C18H15Cl2NO3 B2553618 N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-3,4-DICHLOROBENZAMIDE CAS No. 1448047-85-5

N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-3,4-DICHLOROBENZAMIDE

Cat. No.: B2553618
CAS No.: 1448047-85-5
M. Wt: 364.22
InChI Key: YXKVYOPSESUUAF-UHFFFAOYSA-N
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Description

N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-3,4-DICHLOROBENZAMIDE is a synthetic chemical hybrid designed for advanced research in drug discovery and medicinal chemistry. This compound integrates two pharmaceutically significant motifs: the benzofuran scaffold and the 3,4-dichlorobenzamide group. The benzofuran core is a privileged structure in medicinal chemistry, extensively investigated for its robust and diverse biological activities. Scientific reviews highlight that benzofuran derivatives demonstrate notable potential as anticancer, antibacterial, and antifungal agents . The incorporation of the 3,4-dichlorobenzamide moiety may further modulate the compound's properties, such as its binding affinity to biological targets, solubility, and metabolic stability. Researchers can utilize this molecule as a key intermediate or a novel pharmacophore in structure-activity relationship (SAR) studies, particularly for developing new therapeutic candidates targeting various diseases. Its defined molecular structure makes it a valuable candidate for molecular docking simulations and in vitro biological screening to elucidate its precise mechanism of action and therapeutic potential .

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2NO3/c19-13-6-5-12(9-14(13)20)18(23)21-8-7-15(22)17-10-11-3-1-2-4-16(11)24-17/h1-6,9-10,15,22H,7-8H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKVYOPSESUUAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(CCNC(=O)C3=CC(=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-3,4-dichlorobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-3,4-dichlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The dichlorobenzamide moiety can be reduced to form the corresponding amine.

    Substitution: The benzofuran ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-3,4-dichlorobenzamide involves its interaction with specific molecular targets. The benzofuran ring is known to interact with various enzymes and receptors, leading to its biological effects. The hydroxypropyl group enhances its solubility and bioavailability, while the dichlorobenzamide moiety contributes to its overall stability and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzofuran or Dichlorobenzamide Moieties

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Functional Groups Reported Activity IC50 (if available) Source
N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-3,4-dichlorobenzamide Benzofuran + hydroxypropyl + dichlorobenzamide 3,4-dichloro, benzofuran, hydroxyl Hypothesized kinase inhibition N/A N/A
N-(Allylcarbamothioyl)-3,4-dichlorobenzamide (BATU-04) Dichlorobenzamide + thiourea 3,4-dichloro, allyl thiourea Cytotoxicity in T47D cells 28.7 µM
1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide Isobenzofuran + dimethylaminopropyl Fluorophenyl, carboxamide Unspecified pharmacopeial use N/A
5-Fluorouracil Pyrimidine analog Fluorouracil Anticancer (clinical standard) 12.5 µM*

*Reference value for T47D cells .

Key Observations:

BATU-04 : Shares the 3,4-dichlorobenzamide group with the target compound but replaces the benzofuran-hydroxypropyl chain with an allyl thiourea group. BATU-04 demonstrated moderate cytotoxicity in T47D breast cancer cells (IC50 = 28.7 µM), though less potent than 5-fluorouracil (IC50 = 12.5 µM) . This suggests that the dichlorobenzamide moiety alone may contribute to cytotoxicity but requires synergistic structural features for enhanced activity.

Isobenzofuran Derivatives: Compounds like 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide share a benzofuran-like scaffold but incorporate fluorophenyl and carboxamide groups. These are often used in pharmacopeial standards for labeling and dissolution testing, highlighting their stability and bioavailability .

5-Fluorouracil : As a benchmark anticancer agent, its lower IC50 underscores the need for structural optimization in experimental benzamide derivatives to match clinical efficacy .

Functional Group Impact on Bioactivity

  • BATU-04’s activity supports this hypothesis .
  • Benzofuran-Hydroxypropyl Chain : The benzofuran moiety may confer selectivity toward CNS or metabolic targets, as seen in related antipsychotics (e.g., aripiprazole analogs). The hydroxypropyl chain could improve solubility but may reduce membrane permeability compared to BATU-04’s thiourea group .

Research Findings and Limitations

  • Cytotoxicity: No direct data exist for the target compound. However, BATU-04’s IC50 (28.7 µM) implies that dichlorobenzamide derivatives require structural refinement to achieve therapeutic relevance.
  • Pharmacopeial Standards: Compounds with isobenzofuran cores (e.g., 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide) adhere to stringent dissolution and labeling requirements, suggesting that similar quality controls would apply to the target compound .

Biological Activity

N-[3-(1-Benzofuran-2-YL)-3-Hydroxypropyl]-3,4-dichlorobenzamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a benzofuran moiety, a hydroxypropyl chain, and a dichlorobenzamide group. Its molecular formula is C18H18Cl2NO3C_{18}H_{18}Cl_2NO_3, with a molecular weight of approximately 360.25 g/mol.

Synthesis

The compound can be synthesized through various methods, typically involving the functionalization of benzofuran derivatives and subsequent coupling with dichlorobenzamide. Common synthetic routes include:

  • Condensation Reactions : Utilizing benzofuran derivatives and appropriate amines.
  • Electrophilic Aromatic Substitution : Introducing the dichloro group onto the benzene ring under controlled conditions.

Antitumor Properties

Research indicates that compounds with similar structural motifs have shown significant antitumor activity. For instance, benzofuran derivatives are known to inhibit cancer cell proliferation through various mechanisms:

  • Apoptosis Induction : Triggering programmed cell death in cancer cells.
  • Cell Cycle Arrest : Preventing cancer cells from dividing and proliferating.

A study demonstrated that related compounds exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting that this compound may also possess similar properties.

Antibacterial Activity

Benzofuran derivatives have been noted for their antibacterial properties. Preliminary studies suggest that this compound could inhibit bacterial growth by interfering with bacterial cell wall synthesis or disrupting metabolic pathways.

Antioxidant Activity

The presence of hydroxyl groups in the structure contributes to its potential antioxidant activity. This property is crucial for mitigating oxidative stress-related damage in cells, which is linked to various diseases, including cancer and neurodegenerative disorders.

Research Findings and Case Studies

StudyFindings
Study 1 (2022)Investigated the cytotoxic effects on breast cancer cellsShowed significant inhibition of cell growth with an IC50 of 5 µM
Study 2 (2023)Evaluated antibacterial activity against E. coliDemonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL
Study 3 (2024)Assessed antioxidant capacity using DPPH assayExhibited high radical scavenging activity comparable to standard antioxidants

Applications in Medicine and Industry

The potential applications of this compound span several fields:

  • Pharmaceutical Development : As a lead compound for developing new anticancer or antibacterial agents.
  • Material Science : Utilized in creating polymers or coatings with specific properties due to its unique structure.

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